1-(Trimethoxysilyl)methanamine

Description

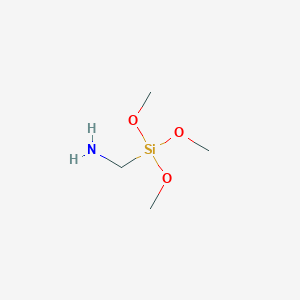

Structure

3D Structure

Properties

IUPAC Name |

trimethoxysilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO3Si/c1-6-9(4-5,7-2)8-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKBFSWVHXKMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578372 | |

| Record name | 1-(Trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71408-48-5 | |

| Record name | 1-(Trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Trimethoxysilyl)methanamine hydrolysis and condensation mechanism

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of 1-(Trimethoxysilyl)methanamine

Introduction: The Dual-Nature of 1-(Trimethoxysilyl)methanamine

1-(Trimethoxysilyl)methanamine, hereafter referred to as TMSMA, is a foundational organosilane molecule with a unique bifunctional architecture. Its structure, comprising a central silicon atom bonded to three hydrolyzable methoxy (–OCH₃) groups and a stable aminomethyl (–CH₂NH₂) functional group, positions it as a critical tool in materials science and biotechnology. The methoxy groups provide the reactive pathway for forming robust siloxane networks, while the primary amine serves as a versatile anchor for further chemical modification.

This guide provides an in-depth exploration of the core chemical transformations that govern the utility of TMSMA: hydrolysis and condensation. Understanding these mechanisms is paramount for researchers, scientists, and drug development professionals who leverage this molecule for applications ranging from surface functionalization and nanoparticle synthesis to the development of advanced drug delivery systems.[1][2] The narrative will move beyond a simple recitation of steps to elucidate the underlying causality, providing field-proven insights into controlling the reaction to achieve desired material properties.

Part 1: The Hydrolysis Reaction – Activating the Silane

The journey from a stable alkoxysilane to a reactive intermediate begins with hydrolysis. This process involves the cleavage of the silicon-oxygen bonds of the methoxy groups by water, leading to the formation of silanol (Si–OH) groups and methanol as a byproduct.[3] This is not a single event but a stepwise progression.

1.1. The Stepwise Mechanism

The hydrolysis of TMSMA proceeds through a series of nucleophilic substitution reactions at the silicon center. Each of the three methoxy groups is sequentially replaced by a hydroxyl group:

-

First Hydrolysis: R-Si(OCH₃)₃ + H₂O ⇌ R-Si(OCH₃)₂(OH) + CH₃OH

-

Second Hydrolysis: R-Si(OCH₃)₂(OH) + H₂O ⇌ R-Si(OCH₃)(OH)₂ + CH₃OH

-

Third Hydrolysis: R-Si(OCH₃)(OH)₂ + H₂O ⇌ R-Si(OH)₃ + CH₃OH (where R = –CH₂NH₂)

The final product, a fully hydrolyzed silanetriol, is highly reactive and prone to self-condensation.

1.2. The Role of Catalysis: An Internal Advantage

The rate of hydrolysis is minimal at a neutral pH and is significantly accelerated under both acidic and basic conditions.[4][5][6]

-

Acid Catalysis: In an acidic medium, a proton (H⁺) attacks the oxygen atom of a methoxy group, making it a better leaving group (methanol). This enhances the electrophilicity of the silicon atom, making it more susceptible to attack by a water molecule.[7]

-

Base Catalysis: Under basic conditions, a hydroxyl ion (OH⁻), a stronger nucleophile than water, directly attacks the silicon atom, displacing the methoxy group. The proposed mechanism is an Sₙ2-Si reaction involving a pentavalent silicon intermediate.[7]

A unique feature of TMSMA and other aminosilanes is their ability to auto-catalyze the reaction. The primary amine group, when in an aqueous solution, creates a basic environment (pH typically 10-11), which promotes the base-catalyzed hydrolysis pathway without the need for an external catalyst.[5][8]

Caption: Stepwise hydrolysis of TMSMA to form reactive silanols.

Part 2: The Condensation Reaction – Building the Siloxane Network

Following hydrolysis, the newly formed, highly reactive silanol groups undergo condensation to form stable siloxane (Si–O–Si) bonds. This polymerization process is the foundation for creating everything from surface monolayers to three-dimensional nanoparticle scaffolds.

2.1. Condensation Pathways

Condensation can proceed via two primary routes, often occurring simultaneously:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si–OH + HO–Si≡ ⇌ ≡Si–O–Si≡ + H₂O

-

Alcohol Condensation: A silanol group reacts with a residual, unhydrolyzed methoxy group to form a siloxane bond and a molecule of alcohol (methanol). ≡Si–OH + CH₃O–Si≡ ⇌ ≡Si–O–Si≡ + CH₃OH

These reactions lead to the formation of dimers, which then grow into linear or cyclic oligomers, and ultimately into a highly cross-linked polysiloxane network.[3][7]

2.2. Structural Implications of pH

The reaction pH not only affects the rate but also dictates the final architecture of the condensed structure.[8]

-

Under acidic conditions , hydrolysis is often faster than condensation. This leads to a higher concentration of silanol monomers that tend to condense into more linear, less-branched oligomeric structures.[4]

-

Under basic conditions , which is the inherent state for TMSMA solutions, condensation is rapid. Condensation preferentially occurs between more and less condensed species, leading to the formation of highly branched, compact, and often particulate structures (sols).[4][7] The internal amine catalysis of TMSMA strongly favors this pathway, making it highly suitable for the synthesis of silica nanoparticles.[8]

Caption: Primary condensation pathways for forming siloxane bonds.

Part 3: Practical Application and Experimental Control

In a laboratory or industrial setting, hydrolysis and condensation are not isolated events but are part of a dynamic and competitive process.[9] Mastering the application of TMSMA requires controlling the interplay of these reactions.

3.1. Key Parameters for Reaction Control

The final structure and properties of the resulting material are dictated by several experimental variables. Understanding their impact is crucial for reproducibility and achieving the desired outcome.

| Parameter | Effect on Hydrolysis | Effect on Condensation | Structural Outcome & Causality |

| pH | Minimum rate near pH 7; catalyzed by acid and base.[4][5] | Minimum rate near isoelectric point (pH ~2); catalyzed by acid and base. | Acidic: Favors hydrolysis over condensation, leading to more linear, open structures. Basic (inherent for TMSMA): Promotes rapid condensation, leading to highly branched, particulate structures.[4][8] |

| Water:Silane Molar Ratio | Rate increases with water concentration. Excess water drives reaction to completion.[5] | Can be inhibited by very high water content due to Le Chatelier's principle (for water condensation). | Stoichiometric or excess water is needed for full hydrolysis and cross-linking. Insufficient water leads to incomplete reaction and residual alkoxy groups. |

| Solvent | Co-solvents (e.g., ethanol) can improve silane solubility but may slow hydrolysis by reducing water activity.[10] | Affects oligomer solubility and aggregation. | Anhydrous solvents are used to deposit monolayers by forcing hydrolysis/condensation to occur only at the substrate interface.[9] Aqueous/alcohol mixtures are common for sol-gel synthesis. |

| Concentration | Pseudo-first-order kinetics with respect to silane when water is in excess.[5][11] | Rate is highly dependent on the concentration of silanol species. | High concentrations favor intermolecular condensation and rapid network/particle formation. Low concentrations can favor intramolecular condensation (cyclic species) or monolayer formation on a surface. |

| Temperature | Rate increases with temperature. | Rate increases with temperature. | Higher temperatures accelerate both reactions, reducing processing time but can make the process harder to control, potentially leading to rapid gelation.[8] |

3.2. Experimental Protocol: Surface Functionalization of Glass Substrates

This protocol describes a standard method for creating an amine-functionalized surface using TMSMA, a common procedure in biosensor and microarray development.

-

Substrate Cleaning: a. Sonicate glass slides in a solution of 2% (v/v) detergent (e.g., Alconox) for 15 minutes. b. Rinse thoroughly with deionized (DI) water. c. Sonicate in DI water for 15 minutes. d. Immerse in a Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes to hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE). e. Rinse extensively with DI water and dry under a stream of nitrogen.

-

Silanization Solution Preparation: a. In a fume hood, prepare a 2% (v/v) solution of TMSMA in 95% ethanol / 5% water. For 100 mL, this would be 2 mL TMSMA, 93 mL ethanol, and 5 mL DI water. b. Stir the solution gently for 5-10 minutes to allow for partial hydrolysis and oligomerization. This "pre-hydrolysis" step is critical for forming the reactive species that will bind to the surface.

-

Deposition: a. Immerse the cleaned, dry slides in the silanization solution for 30-60 minutes at room temperature. b. Gently agitate the solution to ensure uniform coating.

-

Rinsing and Curing: a. Remove the slides and rinse thoroughly with ethanol to remove any physisorbed silane. b. Dry the slides under a stream of nitrogen. c. Cure the slides in an oven at 110-120°C for 30-60 minutes. This step drives the condensation reaction between the silanol groups of the silane oligomers and the hydroxyl groups on the glass surface, forming stable, covalent Si-O-Si bonds.[9]

Caption: Workflow for surface modification using TMSMA.

Conclusion

The hydrolysis and condensation of 1-(trimethoxysilyl)methanamine are elegant yet complex processes that form the basis of its broad utility. The reaction is governed by a delicate interplay of pH, water content, solvent, and concentration. The integral aminomethyl group is not merely a passive functional handle; it actively participates in the reaction by creating a basic environment that auto-catalyzes the process, favoring the formation of highly branched and particulate structures. For the researcher or drug development professional, a thorough understanding of these mechanisms is not just academic—it is the key to rationally designing and fabricating advanced materials with precisely tailored properties, from ultra-stable surface coatings to sophisticated nanoparticle-based therapeutic carriers.

References

- Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [URL: https://www.sciencedirect.com/science/article/pii/0022309388900051]

- Gelest, Inc. How does a Silane Coupling Agent Work? Gelest. [URL: https://www.gelest.com/wp-content/uploads/how_silanes_work.pdf]

- Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science, 34(4), 1619-1630. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/app.1987.070340417]

- Oostendorp, D. J., Bertrand, G., & Stoffer, J. (2012). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 127-142. [URL: https://www.tandfonline.com/doi/abs/10.1163/156856192X00109]

- Al-Oweini, R., & El-Rassy, H. (2014). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Molecular Sciences, 15(7), 12591-12613. [URL: https://www.mdpi.com/1422-0067/15/7/12591]

- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media.

- Urbaniak, W., & Maciejewski, H. (2013). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Silicon, 5, 25-31. [URL: https://link.springer.com/article/10.1007/s12633-012-9128-4]

- Wiesner, M. R., & Bottero, J. Y. (Eds.). (2007).

- Ishida, H. (1993). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Solid Surfaces. Defense Technical Information Center. [URL: https://apps.dtic.

- Wikipedia. Silanol. [URL: https://en.wikipedia.org/wiki/Silanol]

- Broquier, G., et al. (2006). Hydrolysis and condensation of silanes in aqueous solutions. Journal of Sol-Gel Science and Technology, 40, 25-33.

- Tarn, D., et al. (2016). Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability. RSC Advances, 6(1), 793-801. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c5ra23871k]

- Paquet, O., Brochier Salon, M. C., Zeno, E., & Belgacem, M. N. (2012). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. Materials Science and Engineering: C, 32(3), 487-493. [URL: https://www.sciencedirect.com/science/article/abs/pii/S092849311100465X]

- Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest. [URL: https://www.gelest.com/wp-content/uploads/factors_contributing_to_stability_of_alkoxysilanes.pdf]

- Yokoi, T., et al. (2007). Synthesis of amino-functionalized silica nanoparticles and their application to a novel drug delivery system. Journal of Controlled Release, 124(3), 156-164.

- Abdel-Rehim, M. (2016). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Journal of Molecular Structure, 1108, 670-676. [URL: https://www.sciencedirect.com/science/article/pii/S002228601501237X]

- D'Agostino, A., et al. (2014). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. The Journal of Physical Chemistry C, 118(17), 9062-9071. [URL: https://pubs.acs.org/doi/10.1021/jp501452q]

- Schoenfisch, M. H., et al. (2016). Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release. ACS Applied Materials & Interfaces, 8(1), 195-203. [URL: https://pubs.acs.org/doi/10.1021/acsami.5b10942]

- Gomez-Ceballos, E., et al. (2012). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Vibrational Spectroscopy, 61, 126-132. [URL: https://www.sciencedirect.com/science/article/abs/pii/S092420311200056X]

- Armelin, E., et al. (2007). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Journal of Applied Polymer Science, 106(5), 3323-3333. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/app.26947]

Sources

- 1. Silica nanoparticles modified with aminosilanes as carriers for plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-step preparation of porous aminated-silica nanoparticles and their antibacterial drug delivery applications [jmst.org]

- 3. Silanol - Wikipedia [en.wikipedia.org]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. gelest.com [gelest.com]

- 10. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Formation of 1-(Trimethoxysilyl)methanamine Self-Assembled Monolayers

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of the Perfect Functional Surface

In the realms of advanced materials, biotechnology, and drug development, the ability to precisely control the chemistry of a surface is paramount. The interface is where the action happens—where a biosensor detects its target, where a nanoparticle interacts with a cell, or where a diagnostic assay unfolds. Self-assembled monolayers (SAMs) represent one of the most elegant and powerful tools for achieving this molecular-level control.[1] This guide provides an in-depth technical exploration of forming SAMs with a particularly versatile, yet deceptively simple molecule: 1-(trimethoxysilyl)methanamine (TMM). As a short-chain aminosilane, TMM offers a dense presentation of reactive primary amine groups on a wide variety of oxide-bearing substrates, making it a cornerstone for subsequent covalent immobilization of proteins, nucleic acids, and therapeutic agents. Our focus will be on the causality behind the protocols, empowering you not just to follow steps, but to understand, troubleshoot, and innovate.

The Core Mechanism: A Four-Act Play of Molecular Self-Assembly

The formation of a robust, covalently bound TMM SAM is not a simple deposition but a sequence of orchestrated chemical reactions. Understanding this sequence is critical to controlling the quality of the final monolayer. The process is universally applicable to organosilanes on hydroxylated surfaces.[2][3]

-

Act I: Hydrolysis. The process begins when the trimethoxysilyl headgroup of the TMM molecule reacts with trace amounts of water.[4][5][6] This reaction converts the methoxy groups (-OCH₃) into reactive silanol groups (-OH), releasing methanol as a byproduct. The presence of a thin layer of adsorbed water on the substrate is often sufficient to initiate this step.

-

Act II: Physisorption. The newly formed, polar silanol headgroups are attracted to the hydrophilic, hydroxyl-rich (-OH) substrate surface (e.g., silicon dioxide, glass, metal oxides).[7] They form weak hydrogen bonds, leading to an initial, loosely organized adsorption of TMM molecules onto the surface.

-

Act III: Covalent Condensation (Anchoring). This is the crucial step where the monolayer becomes permanently attached. A condensation reaction occurs between the silanol groups on the TMM molecule and the hydroxyl groups on the substrate surface.[2] This forms highly stable, covalent siloxane bonds (Si-O-Si), anchoring the molecule to the surface and releasing a molecule of water.

-

Act IV: Lateral Cross-Linking. TMM molecules, being trifunctional (possessing three hydrolyzable methoxy groups), can form siloxane bonds not only with the substrate but also with adjacent, anchored TMM molecules.[7][8] This lateral polymerization creates a cross-linked, two-dimensional network that significantly enhances the mechanical and chemical stability of the monolayer.[8]

Prerequisite: Immaculate Substrate Preparation

A high-quality SAM can only form on a clean, uniformly hydroxylated surface. The density of surface silanol (-OH) groups dictates the nucleation and ultimate density of the SAM.

Protocol: Piranha Cleaning for Silicon Substrates (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Prepare the Piranha solution by slowly adding 1 part hydrogen peroxide (H₂O₂, 30%) to 3 parts sulfuric acid (H₂SO₄, 98%).

-

Immerse the silicon or glass substrates in the freshly prepared, hot Piranha solution for 15-30 minutes. This process removes organic residues and creates a high density of hydroxyl groups. [9]3. Remove substrates and rinse copiously with deionized (DI) water.

-

Dry the substrates under a stream of high-purity nitrogen or in an oven. The surface should be hydrophilic, with a water contact angle near zero. [9]

Method A: Solution-Phase Deposition

This method involves immersing the prepared substrate into a dilute solution of TMM. The primary challenge is rigorously excluding water from the solvent to prevent premature hydrolysis and polymerization of TMM in the bulk solution, which leads to aggregate deposition on the surface. [8][10] Protocol: Solution-Phase Deposition in Anhydrous Toluene

-

Use anhydrous toluene as the solvent. Ensure all glassware is oven-dried and cooled in a desiccator.

-

In an inert atmosphere (e.g., a glovebox), prepare a 1% (v/v) solution of 1-(trimethoxysilyl)methanamine in anhydrous toluene.

-

Immerse the clean, hydroxylated substrates in the TMM solution. Seal the container.

-

Allow the deposition to proceed for 2-4 hours at room temperature.

-

Remove the substrates and rinse thoroughly with fresh toluene to remove any non-covalently bound molecules.

-

Sonicate the substrates for 2-5 minutes in a fresh bath of toluene, followed by a final rinse with ethanol or isopropanol.

-

Dry the substrates under a stream of nitrogen.

-

Cure the samples in an oven at 110-120°C for 30-60 minutes to drive the condensation reaction and promote covalent bond formation. [8]

Method B: Vapor-Phase Deposition

Vapor-phase deposition avoids bulk polymerization issues by introducing the silane to the substrate in a gaseous state, offering excellent control over monolayer formation. [7][11][12] Protocol: Low-Pressure Vapor-Phase Deposition

-

Place the clean, hydroxylated substrates in a vacuum chamber or desiccator.

-

Place a small, open vial containing 100-200 µL of 1-(trimethoxysilyl)methanamine inside the chamber, ensuring it does not touch the substrates.

-

Evacuate the chamber to a low pressure (e.g., a few Torr).

-

Heat the entire chamber to 70-100°C for 2-4 hours. The combination of low pressure and elevated temperature will create a vapor of TMM that can react with the substrate surface.

-

After the deposition period, vent the chamber and remove the substrates.

-

Rinse and sonicate the substrates as described in the solution-phase protocol (steps 5-7) to remove physisorbed molecules.

-

Curing (step 8) is also recommended to ensure complete reaction and cross-linking.

Validation and Characterization: A Self-Validating System

Successful SAM formation must be confirmed through a suite of surface analysis techniques. Each technique provides a piece of the puzzle, and together they validate the quality, thickness, and chemical nature of the monolayer.

| Characterization Technique | Parameter Measured | Expected Result for a High-Quality TMM SAM |

| Contact Angle Goniometry | Surface Wettability / Energy | Water contact angle of ~60-70°. The amine groups provide a moderately hydrophilic surface compared to a bare SiO₂ surface. [13] |

| Spectroscopic Ellipsometry | Film Thickness | A uniform thickness of 0.5 - 1.0 nm, consistent with a vertically oriented monolayer of TMM. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | Presence of N1s peak (~400 eV) confirming the amine group. High-resolution Si2p spectra can distinguish between silicon in the substrate (SiO₂) and silicon in the silane monolayer (O-Si-C). [11][14] |

| Atomic Force Microscopy (AFM) | Surface Morphology & Roughness | A very smooth surface with low root-mean-square (RMS) roughness (<0.5 nm), indicative of a uniform monolayer without significant aggregation. [11][15] |

Field Insights: Factors Governing SAM Quality and Stability

-

The Double-Edged Sword of Water: While essential for initiating hydrolysis, excess water is the primary cause of failed depositions. [10][16]In solution-phase methods, even trace atmospheric moisture can cause TMM to polymerize into clumps before it reaches the surface. This underscores the need for anhydrous solvents and inert atmospheres. [8]In vapor-phase methods, the pre-adsorbed water layer on the substrate is typically sufficient, and the low pressure prevents bulk reactions. [7]

-

Hydrolytic Stability: A critical, often overlooked aspect is the stability of the final SAM in aqueous environments. The terminal amine group of one molecule can intramolecularly catalyze the hydrolysis of the Si-O-Si bond of an adjacent molecule, leading to the gradual degradation of the monolayer. [8][17][18]This effect is more pronounced for short-chain aminosilanes like TMM. For applications requiring long-term aqueous stability, longer-chain diamino-silanes or alternative surface chemistries may be considered. [8][18]

-

The Importance of Curing: The post-deposition curing or annealing step is not optional. It provides the thermal energy required to drive the condensation reactions to completion, forming robust covalent bonds with the substrate and promoting lateral cross-linking, which is vital for monolayer stability. [8]

Applications in Drug Development and Life Sciences

The true value of a TMM SAM lies in its terminal amine group, which serves as a versatile chemical handle for a vast array of bioconjugation strategies.

-

Biosensor Fabrication: The primary amines can be readily functionalized with N-Hydroxysuccinimide (NHS) esters, a common class of crosslinkers, to covalently immobilize antibodies, enzymes, or other protein-based recognition elements. [19][20]* DNA/RNA Microarrays: Amine-reactive chemistries allow for the covalent attachment of nucleic acid probes to the surface for hybridization assays. [14]* Controlled Cell Adhesion Studies: TMM-functionalized surfaces can be further modified with peptides (e.g., RGD) or other biomolecules to study and direct cell attachment and growth.

-

Nanoparticle Functionalization: The surfaces of silica or metal oxide nanoparticles can be coated with a TMM SAM to provide a scaffold for attaching drugs, targeting ligands, or polyethylene glycol (PEG) chains for improved biocompatibility and circulation time.

References

- Yadav, A. R., Sriram, R., et al. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. Semantic Scholar.

- Thermal Characterization of Amino-Termin

- Hohman, J. N., et al. (2011).

- Yadav, A. R., et al. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. PMC - NIH.

- Zhang, F., et al. (2006). Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption. PubMed.

- Hohman, J. N., et al. (2011). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. PubMed Central.

- Surface Modification of Glass Beads with an Aminosilane Monolayer. ePrints Soton.

- Yadav, A. R., et al. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. PubMed.

- Yadav, A. R., et al. (2014). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces.

- Ulman, A., et al. (2008). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates.

- Zhu, M. (2011). Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces. IDA.

- Terracciano, M., et al. (2013). Optical characterization of aminosilane-modified silicon dioxide surface for biosensing.

- Oh, K. W., et al. (2011). Preparation of hydrophobic self-assembled monolayers on paper surface with silanes. SpringerLink.

- Lin, Y.-L., et al. (2020). Comparison of Self-Assembled Monolayers Using 3-Aminopropyltrimethoxysilane and Decyltrimethoxysilane in Vapor Phase for Porous SiOCH Dielectrics. MDPI.

- Grey, J. K., et al. (2005). Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir.

- Chen, S., et al. (2022).

- Kolska, Z. (2010). Self-assembled monolayers on silicon : deposition and surface chemistry. St Andrews Research Repository.

- de Cremer, D., et al. (2010). Self-assembled silane monolayers: an efficient step-by-step recipe for high-quality, low energy surfaces.

- Chevallier, E., et al. (2012). Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry (RSC Publishing).

- Schmidt, H. (1985). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.

- Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.

- Pfeiffer, J., et al. (2003).

- Probable hydrolysis and condensation reactions of aminosilane...

- Al-Oweini, R., & El-Rassy, H. (2009).

- Brinker, C.J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.

- Oh, K. W., et al. (2011). Preparation of hydrophobic self-assembled monolayers on paper surface with silanes.

- Lillie, L., et al. (2025).

- Angst, D. L., & Simmons, G. W. (1991). The Formation and Growth of Self-Assembled Octadecylsiloxane Monolayers on Mica and Silicon Surfaces Studied by Atomic Force Microscopy and Infrared Spectroscopy.

- Self-assembled monolayer. Wikipedia.

- Lillie, L., et al. (2025). Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. Semantic Scholar.

- Schwartz, D. K. (2001). Mechanism and kinetics of self assembled monolayer formation.

- Prashar, D. (2012). SELF ASSEMBLED MONOLAYERS -A REVIEW.

- Aswal, D. K., et al. (2006). Different steps involving the mechanism of SAM formation of hydrated silicon surface.

- How Do Self-Assembled Monolayers Form? YouTube.

- Sugimura, H. (2005). Self-Assembled Monolayer on Silicon. Kyoto University.

- Salber, J., et al. (2015).

- Noun, M., et al. (2011). Dry and wet methods of silicon dioxide surface functionalisation with 3-aminopropyl trimethoxysilane: Application to fullerene C 60 anchoring.

- Formation mechanism of SAM on the hydroxylized silicon substrate.

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. nsa.mtl.kyoto-u.ac.jp [nsa.mtl.kyoto-u.ac.jp]

- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. researchgate.net [researchgate.net]

- 8. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces [ida.mtholyoke.edu]

- 19. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

1-(Trimethoxysilyl)methanamine chemical properties and reactivity

An In-depth Technical Guide to 1-(Trimethoxysilyl)methanamine: Chemical Properties and Reactivity

Introduction

1-(Trimethoxysilyl)methanamine (CAS No. 71408-48-5), also known as aminomethyltrimethoxysilane, represents the simplest molecular structure in the class of amino-functional silane coupling agents.[1] Its unique bifunctional nature, possessing both a hydrolyzable inorganic trimethoxysilyl group and a reactive organic primary amine group, makes it a critical molecule for bridging the interface between inorganic and organic materials. This guide, intended for researchers and drug development professionals, provides a detailed exploration of its core chemical properties, reactivity, and the mechanistic principles that underpin its widespread application in surface modification, materials science, and as a versatile chemical building block.

Molecular Structure and Physicochemical Properties

The structure of 1-(Trimethoxysilyl)methanamine consists of a central silicon atom bonded to three methoxy groups (-OCH₃), a methylene bridge (-CH₂-), and a primary amine group (-NH₂). This arrangement provides two distinct centers of reactivity.

Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | trimethoxysilylmethanamine | [1] |

| CAS Number | 71408-48-5 | [1][2] |

| Molecular Formula | C₄H₁₃NO₃Si | [1][2] |

| Molecular Weight | 151.24 g/mol | [1][2] |

| Exact Mass | 151.06646981 Da | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 53.7 Ų | [1] |

Core Reactivity and Mechanisms

The utility of 1-(Trimethoxysilyl)methanamine is fundamentally derived from the distinct yet synergistic reactivity of its two functional ends.

The Silane Moiety: Hydrolysis and Condensation

The trimethoxysilyl group is the anchor for bonding to inorganic substrates. This process occurs via a two-step mechanism: hydrolysis followed by condensation.[3]

Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) undergo hydrolysis to form reactive silanol groups (Si-OH) and methanol as a byproduct.[3][4] This reaction is highly dependent on pH and can be catalyzed by either acids or bases.[4]

-

Acidic Conditions: The reaction proceeds via protonation of the alkoxy oxygen, making it a better leaving group for nucleophilic attack by water. Hydrolysis is often faster than condensation under acidic conditions.[4][5]

-

Basic Conditions: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom.

Condensation: The newly formed, highly reactive silanol groups readily condense with other silanols to form stable siloxane bonds (Si-O-Si).[3] This can occur between silane molecules in solution, leading to the formation of oligomers, or with hydroxyl groups present on the surface of an inorganic substrate (e.g., silica, glass, metal oxides), resulting in covalent attachment.[6][7]

The Amine Moiety: Nucleophilic Reactivity

The primary amine (-NH₂) group provides the organic reactivity. As a potent nucleophile and a weak base, it can participate in a wide array of chemical reactions, allowing for the subsequent attachment of organic molecules to the silane-modified surface. Common reactions include:

-

Amide formation: Reaction with carboxylic acids, acyl chlorides, or anhydrides.

-

Imine formation: Condensation with aldehydes or ketones.[8]

-

Epoxide ring-opening: Nucleophilic attack on the carbon of an epoxide ring.

-

Michael addition: Conjugate addition to α,β-unsaturated carbonyl compounds like acrylates.[9]

Synergistic Reactivity: Intramolecular Catalysis

A critical feature of aminosilanes is the ability of the amine group to catalyze the hydrolysis of the alkoxy groups, both inter- and intramolecularly.[10][11] The amine functionality can act as a base catalyst, accelerating the formation of silanols. This self-catalysis makes aminosilanes more reactive towards water than their alkylsilane counterparts, but it also necessitates careful control of reaction conditions to prevent uncontrolled polymerization in solution before surface deposition can occur.[10] This catalytic effect is also implicated in the hydrolytic stability of the resulting silane layers, as the amine can catalyze the reverse hydrolytic cleavage of the surface Si-O-Si bonds in aqueous environments.[10][11]

Applications in Surface Modification

The primary application of 1-(Trimethoxysilyl)methanamine is as a surface modification agent or coupling agent. It acts as a molecular bridge to enhance adhesion and compatibility between dissimilar materials.[12][13]

Mechanism of Action as a Coupling Agent:

-

Inorganic Interface: The trimethoxysilyl group hydrolyzes and forms strong, covalent siloxane bonds with inorganic substrates that are rich in hydroxyl groups (e.g., glass, silica, metal oxides).[12]

-

Organic Interface: The now surface-bound molecule presents its reactive amine group outwards. This amine can then react with or physically entangle with an organic matrix (e.g., a polymer, adhesive, or coating), forming a robust link at the interface.[12][14]

This coupling mechanism dramatically improves the mechanical strength, water resistance, and overall performance of composite materials, adhesives, and coatings.[13][14]

Experimental Protocol: Surface Silanization

This protocol provides a general methodology for functionalizing a hydroxylated substrate (e.g., glass slide or silicon wafer) with 1-(Trimethoxysilyl)methanamine.

Objective: To create a primary amine-functionalized surface.

Materials:

-

Substrates (glass slides, silicon wafers)

-

1-(Trimethoxysilyl)methanamine

-

Anhydrous Toluene (or other suitable anhydrous solvent)

-

Ethanol

-

Deionized water

-

Nitrogen gas stream

-

Oven

Step-by-Step Methodology

-

Substrate Cleaning and Activation:

-

Causality: This step is critical to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups, which are the reaction sites for the silane.

-

a. Sonicate the substrates in a sequence of acetone, ethanol, and deionized water for 15 minutes each.

-

b. Dry the substrates under a stream of nitrogen.

-

c. Activate the surface by treating with an oxygen plasma cleaner for 5 minutes or by immersing in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Extreme Caution: Piranha solution is highly corrosive and explosive in contact with organic materials).

-

d. Rinse thoroughly with deionized water and dry completely with nitrogen, followed by heating in an oven at 110 °C for 30 minutes.

-

-

Silanization Solution Preparation:

-

Causality: Using an anhydrous solvent prevents premature hydrolysis and self-condensation of the silane in the bulk solution, which would otherwise lead to uncontrolled aggregation and a non-uniform surface layer.[10]

-

a. In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of 1-(Trimethoxysilyl)methanamine in anhydrous toluene.

-

-

Deposition:

-

a. Immerse the clean, dry substrates into the silanization solution.

-

b. Allow the reaction to proceed for 1-2 hours at room temperature. For denser layers, the reaction can be carried out at an elevated temperature (e.g., 60 °C).[10]

-

-

Rinsing and Curing:

-

Causality: Rinsing removes any physisorbed (non-covalently bonded) silane molecules. Curing provides thermal energy to drive the final condensation reaction, forming stable covalent bonds with the surface and cross-linking adjacent silane molecules.[15]

-

a. Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove excess silane.

-

b. Follow with a rinse in ethanol and then deionized water.

-

c. Dry the functionalized substrates under a stream of nitrogen.

-

d. Cure the substrates in an oven at 110-120 °C for 1 hour to complete the condensation and form a stable layer.

-

-

Validation (Characterization):

-

The success of the functionalization should be confirmed.

-

Water Contact Angle: The aminated surface should exhibit a different contact angle than the clean hydrophilic substrate.

-

X-ray Photoelectron Spectroscopy (XPS): Should show the presence of Nitrogen (N 1s) and Silicon (Si 2p) peaks.

-

Ellipsometry: Can be used to measure the thickness of the deposited silane layer.[10]

-

Safety and Handling

1-(Trimethoxysilyl)methanamine is a reactive chemical that requires careful handling.

-

Hazards: It is corrosive and can cause serious eye and skin damage. It is also water-reactive.[16] Vapors may cause respiratory irritation.

-

Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly closed container in a dry, cool place, often under an inert atmosphere to prevent reaction with moisture.[16]

-

Avoid contact with acids and strong oxidizing agents.[16]

-

Conclusion

1-(Trimethoxysilyl)methanamine is a foundational molecule in surface science and materials chemistry. Its dual reactivity, governed by the predictable hydrolysis/condensation of the silane moiety and the versatile nucleophilicity of the amine group, allows for the robust covalent linkage of disparate materials. A thorough understanding of its reaction mechanisms, particularly the influence of water and pH, is essential for its effective and reproducible application in creating functionalized surfaces and advanced composite materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15792946, 1-(Trimethoxysilyl)methanamine. Available: [Link]

-

LookChem (Date not available). N-Methyl-1-(trimethoxysilyl)methanamine. Available: [Link]

- Vandenberg, E. T., et al. (2000). Reaction of (3-Aminopropyl)dimethylethoxysilane with Amine Catalysts on Silica Surfaces. Journal of Colloid and Interface Science.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15433932, 1-(Triethoxysilyl)methanamine. Available: [Link]

- Askin, A., et al. (2018). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures.

-

Huo, F., et al. (2006). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir. Available: [Link]

-

Mahmoud, M. A., et al. (2021). Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. Scientific Reports. Available: [Link]

-

Miranda, A., et al. (2020). Facile synthesis of an aminopropylsilane layer on Si/SiO2 substrates using ethanol as APTES solvent. MethodsX. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Silane Coupling Agents: From Synthesis to Industrial Application of Bis(3-trimethoxysilylpropyl)amine. Available: [Link]

-

PCCA (Date not available). Safety Data Sheet: Methenamine Hippurate USP. Available: [Link]

-

Al-Absi, H. R., et al. (2023). A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study. Scientific Reports. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76480, 1-Propanamine, N-methyl-3-(trimethoxysilyl)-. Available: [Link]

-

Wikipedia (2024). Methenamine. Available: [Link]

-

XJY Silicones (2022). Three Main Applications of Silane Coupling Agents. Available: [Link]

-

NIST (Date not available). 1-Propanamine, 3-(trimethoxysilyl)-. In NIST Chemistry WebBook. Available: [Link]

- Jaworski, J., et al. (2013). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.

- De Buyl, F., et al. (2008). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of Adhesion Science and Technology.

-

Gelest, Inc. (Date not available). Silane Coupling Agents. Available: [Link]

- Lee, S. & Ha, K. (2016). Spectroscopic Analysis on Michael Addition Reaction of Secondary Amino Groups on Silica Surface with 3-(Acryloyloxy)-2-hydroxypropyl Methacrylate.

-

Ogata, Y. & Inukai, T. (1980). Kinetics of hydrolysis of methenamine. Journal of Pharmaceutical Sciences. Available: [Link]

-

Wang, Y., et al. (2022). Surface Modification of Magnesium Oxysulfate Whisker Based on SiO2@silane Coupling Agent and SiO2@polydopamine Double-Layer Structure for Reinforcing HDPE. Materials (Basel). Available: [Link]

-

Patsnap Synapse (2024). What is the mechanism of Methenamine Hippurate?. Available: [Link]

-

Shandong Silico Silicone Materials Co., Ltd. (Date not available). Silane Coupling Agents. Available: [Link]

-

The Royal Society of Chemistry (Date not available). Supporting Information: Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Available: [Link]

-

Chemistry Steps (Date not available). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available: [Link]

- Ramezanzadeh, B., et al. (2016). Surface modification of Cr2O3 nanoparticles with 3-amino propyl trimethoxy silane (APTMS). Part 1: Studying the mechanical properties of polyurethane/Cr2O3 nanocomposites.

- Wepy, J. A., et al. (2021). Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides.

-

National Center for Biotechnology Information (2017). Spectral Information in PubChem. Available: [Link]

- Van der Bussche, C., et al. (2005). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.

-

Chang, C.-Y., et al. (2022). Surface Modification of Polyurethane Membrane with Various Hydrophilic Monomers and N-Halamine: Surface Characterization and Antimicrobial Properties Evaluation. MDPI. Available: [Link]

-

Hill, N. J. & Barbaro, J. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Available: [Link]

-

OpenOChem Learn (Date not available). HNMR Practice 1. Available: [Link]

-

Szlachetko, J., et al. (2014). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. MDPI. Available: [Link]

- Shchukina, A. V., et al. (2019). A Practical Synthesis of 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole.

- Google Patents (2017). WO2017084833A1 - Method for the synthesis of trimethylamine.

Sources

- 1. 1-(Trimethoxysilyl)methanamine | C4H13NO3Si | CID 15792946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. thenanoholdings.com [thenanoholdings.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]

- 14. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

1-(Trimethoxysilyl)methanamine CAS number 71408-48-5 properties

An In-Depth Technical Guide to 1-(Trimethoxysilyl)methanamine (CAS 71408-48-5): Properties, Reactivity, and Applications

Introduction

1-(Trimethoxysilyl)methanamine, also known as aminomethyltrimethoxysilane, is a bifunctional organosilane compound featuring a reactive primary amine group and hydrolyzable methoxysilyl groups. This dual-functionality allows it to act as a molecular bridge between inorganic substrates (such as glass, silica, and metal oxides) and organic polymers or biomolecules. Its ability to form stable, covalent bonds to surfaces makes it an indispensable coupling agent and surface modifier in materials science, biotechnology, and drug development. This guide provides a comprehensive technical overview of its properties, core reactivity, and key applications, with a focus on its practical utility for researchers and scientists.

Part 1: Physicochemical and Spectroscopic Properties

The fundamental properties of 1-(Trimethoxysilyl)methanamine are critical for its application. These are summarized below.[1][2][3][4]

Physicochemical Data

| Property | Value |

| CAS Number | 71408-48-5[1][2][5][6] |

| Molecular Formula | C₄H₁₃NO₃Si[1][2] |

| Molecular Weight | 151.24 g/mol [1][2] |

| IUPAC Name | trimethoxysilylmethanamine[1] |

| Synonyms | (Aminomethyl)trimethoxysilane[3][7] |

| Topological Polar Surface Area | 53.7 Ų[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 4[1] |

Spectroscopic Characterization Profile

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the three equivalent methoxy groups (-OCH₃) around 3.5 ppm. The methylene protons (-CH₂-) adjacent to the silicon and nitrogen atoms would likely appear as a singlet or a broadened singlet, and the amine protons (-NH₂) would also be present, with their chemical shift being dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would feature distinct signals for the methoxy carbons and the methylene carbon.

-

IR Spectroscopy: The infrared spectrum provides key information about functional groups. Expected characteristic peaks include:

-

N-H stretching: A medium-intensity peak or doublet around 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C-H stretching: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

Si-O-C stretching: Strong, characteristic bands in the 1000-1100 cm⁻¹ region, indicative of the trimethoxysilyl group.[8]

-

Part 2: Core Reactivity and Mechanisms

The utility of 1-(Trimethoxysilyl)methanamine stems from the distinct reactivity of its two functional ends: the trimethoxysilyl group and the primary amine.

The Trimethoxysilyl Group: Hydrolysis and Condensation

The cornerstone of silane chemistry is the two-step process of hydrolysis followed by condensation. This mechanism allows the molecule to covalently bond to surfaces possessing hydroxyl groups (silanols, Si-OH), such as glass and silica.[11][12]

-

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) on the silicon atom are sequentially replaced by hydroxyl groups (-OH), forming reactive silanol intermediates and releasing methanol as a byproduct. This reaction can be catalyzed by acids or bases.[11][13] The amine functionality within the aminosilane itself can also catalyze this hydrolysis.[14]

-

Condensation: The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups on an inorganic substrate to form stable siloxane (Si-O-Si) bonds. Alternatively, they can self-condense with other silanol molecules to form an oligomeric or polymeric network on the surface.

The Methanamine Group: A Versatile Functional Handle

The terminal primary amine (-NH₂) serves as a highly versatile anchor point for the subsequent attachment of organic molecules. This is particularly relevant in biotechnology and drug development, where proteins, nucleic acids, or small-molecule drugs need to be immobilized. Common reactions involving the amine group include:

-

Amide Bond Formation: Reaction with carboxylic acids or activated esters to form stable amide linkages.

-

Imine Formation (Schiff Base): Reaction with aldehydes or ketones to form imines, which can be further reduced to stable secondary amines.[15]

-

Bioconjugation: Serving as a nucleophile for reaction with amine-reactive crosslinkers like N-Hydroxysuccinimide (NHS) esters or isothiocyanates.

Part 3: Applications in Research and Drug Development

The primary application of 1-(Trimethoxysilyl)methanamine is as a surface modifier and adhesion promoter.[16] It transforms hydrophilic inorganic surfaces into amine-functionalized platforms ready for further chemical modification.

-

Microarray and Biosensor Fabrication: Glass slides or sensor chips are functionalized with this aminosilane to create a surface capable of covalently immobilizing DNA probes, antibodies, or enzymes.[17] This is a foundational step in manufacturing diagnostic and research tools.

-

Nanoparticle Functionalization: Silica or metal oxide nanoparticles can be coated with 1-(Trimethoxysilyl)methanamine to introduce amine groups. These functionalized nanoparticles can then be conjugated with targeting ligands or therapeutic agents for applications in drug delivery and medical imaging.

-

Chromatography: The internal surfaces of silica-based chromatography columns can be modified to alter their separation properties or to immobilize chiral selectors for enantiomeric separations.

-

Composite Materials: It enhances the adhesion between inorganic fillers (like glass fibers) and organic polymer matrices, improving the mechanical properties of the resulting composite material.[16]

Part 4: Experimental Protocol: Silanization of Glass Substrates

This protocol provides a validated workflow for functionalizing standard glass microscope slides. The causality behind each step is explained to ensure reproducibility and success.

Objective: To create a uniform, amine-functionalized surface on glass slides for subsequent biomolecule immobilization.

Materials:

-

Glass microscope slides

-

1-(Trimethoxysilyl)methanamine (CAS 71408-48-5)

-

Anhydrous Toluene or Acetone (reagent grade)

-

Deionized (DI) water

-

Sulfuric acid (H₂SO₄) and Hydrogen Peroxide (H₂O₂, 30%) for Piranha solution (use with extreme caution) or suitable cleaning detergent

-

Nitrogen gas stream

-

Oven capable of 110°C

Methodology

Step 1: Substrate Cleaning

-

Action: Thoroughly clean the glass slides. For rigorous applications, immerse slides in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄:H₂O₂) for 30 minutes. Alternatively, sonicate in a 2% solution of laboratory-grade detergent followed by extensive rinsing with DI water.

-

Rationale: This step is critical. It removes all organic contaminants and hydroxylates the surface, creating a high density of silanol (Si-OH) groups, which are the reaction sites for the silane.[18] Incomplete cleaning is the most common cause of failed silanization.

Step 2: Drying

-

Action: Rinse the cleaned slides extensively with DI water and dry under a stream of nitrogen gas. Bake in an oven at 110°C for at least 30 minutes to remove any residual physisorbed water.

-

Rationale: While water is required for the initial hydrolysis of the silane, excess water in the solution can lead to premature self-condensation and aggregation of the silane in solution rather than on the surface.[14] A dry surface ensures monolayer deposition.

Step 3: Silane Solution Preparation

-

Action: In a fume hood, prepare a 1-2% (v/v) solution of 1-(Trimethoxysilyl)methanamine in an anhydrous solvent like toluene or acetone. Prepare this solution immediately before use.

-

Rationale: The silane is moisture-sensitive. Using an anhydrous solvent and preparing the solution fresh minimizes premature hydrolysis and polymerization in the bulk solution, ensuring the reactive species are available for the surface reaction.[14]

Step 4: Silanization

-

Action: Immerse the dry, clean slides into the silane solution for 15-60 minutes at room temperature. Gentle agitation can promote uniform coverage.

-

Rationale: This is the deposition step where the silane molecules hydrolyze with trace surface water and bind to the surface silanol groups.

Step 5: Rinsing

-

Action: Remove the slides from the silanization solution and rinse them thoroughly with fresh anhydrous solvent (the same one used in Step 3) to remove any non-covalently bound silane molecules.

-

Rationale: This wash step is crucial for removing physisorbed multilayers, ensuring that the final surface consists of a well-anchored, chemically reactive layer.

Step 6: Curing

-

Action: Bake the rinsed slides in an oven at 110°C for 30-60 minutes.

-

Rationale: The heat treatment drives the condensation reaction to completion, promoting the formation of robust covalent Si-O-Si bonds between the silane and the glass surface, as well as cross-linking between adjacent silane molecules, which enhances the stability of the layer.[14]

The resulting amine-functionalized slides should be stored in a desiccator or under an inert atmosphere to prevent contamination and are now ready for subsequent conjugation steps.

Part 5: Safety and Handling

1-(Trimethoxysilyl)methanamine is a reactive chemical and must be handled with appropriate precautions.

-

Hazards: This compound is known to cause serious eye damage and may cause skin irritation or allergic skin reactions. It is reactive with water.[19]

-

Handling: Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20] Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] It is often stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. Keep away from acids and oxidizing agents.[19]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[19] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[19] Seek immediate medical attention for any significant exposure.

References

- Surface Modification of Glass Slides with Aminosilanes for Microarray Use.Methods in Molecular Biology, Springer,

- Hydrophobic modification of SiO2 surface by aminosilane derivatives.

- Amino Silanes as adhesion promoter, surface modifier and reactant.SiSiB SILICONES,

- Surface Modification of Glass Beads with an Aminosilane Monolayer.University of Southampton,

- How To Prevent the Loss of Surface Functionality Derived from Aminosilanes.

- 1-(Trimethoxysilyl)methanamine | C4H13NO3Si | CID 15792946.

- 1-(TriMethoxysilyl)MethanaMine CAS#: 71408-48-5.ChemicalBook,

- 1-(Trimethoxysilyl)methanamine | CAS 71408-48-5.Santa Cruz Biotechnology,

- 1-(TriMethoxysilyl)MethanaMine | 71408-48-5.ChemicalBook,

- 1-(Trimethoxysilyl)methanamine | CAS 71408-48-5.Toronto Research Chemicals,

- 1-(Trimethoxysilyl)methanamine.BioOrganics,

- 1-(trimethoxysilyl)methanamine | 71408-48-5.

- SAFETY DATA SHEET - N-[3-(Trimethoxysilyl)propyl]ethylenediamine.Fisher Scientific,

- SAFETY D

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.

- Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy.

- Hydrolysis of silanes and surface treatment with the hydrolysis product.

- Kinetic analysis of organosilane hydrolysis and condensation.

- Safety Data Sheet - Methenamine Hippur

- Identifying Unknown from IR, NMR, and Mass Spectrometry.Chemistry Steps,

- Spectral Information.

- Spectroscopy Data for Undergraduate Teaching.

- Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides.Molbank, MDPI,

Sources

- 1. 1-(Trimethoxysilyl)methanamine | C4H13NO3Si | CID 15792946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Buy Online CAS Number 71408-48-5 - TRC - 1-(Trimethoxysilyl)methanamine | LGC Standards [lgcstandards.com]

- 4. anaxlab.com [anaxlab.com]

- 5. 1-(TriMethoxysilyl)MethanaMine CAS#: 71408-48-5 [m.chemicalbook.com]

- 6. 1-(TriMethoxysilyl)MethanaMine | 71408-48-5 [chemicalbook.com]

- 7. BioOrganics [bioorganics.biz]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]

- 17. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 19. fishersci.com [fishersci.com]

- 20. pccarx.com [pccarx.com]

Navigating the Nomenclature: A Comprehensive Guide to 1-(Trimethoxysilyl)methanamine and its Synonyms in Chemical Literature

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trimethoxysilyl)methanamine is a versatile organosilane coupling agent pivotal in advanced materials science, surface chemistry, and bioconjugation applications. Its bifunctional nature, possessing both a hydrolyzable trimethoxysilyl group for inorganic substrate binding and a primary amine for organic interaction, makes it an invaluable molecular bridge. However, its designation across scientific literature, patents, and commercial catalogues is varied, often leading to confusion and difficulty in comprehensive literature retrieval. This guide provides an authoritative clarification of its nomenclature, detailing its primary synonyms, trade names, and key identifiers. We further explore its fundamental physicochemical properties, outline a standard protocol for its application in surface modification, and illustrate its mechanism of action. The objective is to equip researchers, scientists, and development professionals with the necessary knowledge to confidently identify and utilize this compound in their work.

The Challenge of Chemical Nomenclature

In the collaborative and fast-paced world of scientific research, precise communication is non-negotiable. The ability to unambiguously identify a chemical compound is the foundation upon which reproducible research is built. Organosilanes, like 1-(Trimethoxysilyl)methanamine, are frequently referred to by a variety of systematic, common, and commercial names. This lack of a single, universally adopted name can hinder literature searches, obscure prior art in patent applications, and complicate material sourcing. This guide serves as a definitive resource to demystify the nomenclature of this specific aminosilane.

Core Identifiers and Synonyms

The most reliable method for identifying any chemical is its Chemical Abstracts Service (CAS) Registry Number. For 1-(Trimethoxysilyl)methanamine, this unique identifier is 71408-48-5 .[1][2][3][4] Researchers should prioritize using this number in database searches to ensure comprehensive and accurate results.

Beyond the CAS number, the compound is known by several synonyms, each with its own prevalence in different contexts:

| Nomenclature Type | Name/Synonym | Context/Notes |

| IUPAC Name | trimethoxysilylmethanamine | The preferred systematic name according to the International Union of Pure and Applied Chemistry.[2] |

| Depositor-Supplied | 1-(Trimethoxysilyl)methanamine | A very common and descriptive name used in literature and by suppliers.[2][3][4] |

| Common Synonym | aminomethyltrimethoxysilane | Widely used synonym that clearly describes the two key functional groups.[2] |

| Alternative Name | N-[(trimethoxysilyl)methyl]amine | Another structural descriptor found in chemical databases.[2] |

It is crucial to distinguish 1-(Trimethoxysilyl)methanamine from structurally similar but distinct compounds such as 3-(Trimethoxysilyl)-1-propanamine (CAS: 13822-56-5), which has a three-carbon propyl linker between the silicon atom and the amino group.[5][6]

Physicochemical Properties

Understanding the fundamental properties of 1-(Trimethoxysilyl)methanamine is essential for its proper handling, storage, and application.

| Property | Value | Reference(s) |

| Molecular Formula | C4H13NO3Si | [1][2][3] |

| Molecular Weight | 151.24 g/mol | [1][2][3] |

| CAS Registry Number | 71408-48-5 | [1][2][3][4] |

| Appearance | Colorless Liquid | Assumed from typical aminosilanes |

| SMILES | CO(OC)OC | [2] |

| InChIKey | ARKBFSWVHXKMSD-UHFFFAOYSA-N | [2] |

Mechanism of Action and Key Applications

The utility of 1-(Trimethoxysilyl)methanamine is rooted in its dual chemical reactivity. The trimethoxysilyl end of the molecule undergoes hydrolysis in the presence of water (even atmospheric moisture) to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates like silica, glass, and metal oxides, forming stable, covalent Si-O-Substrate bonds. Simultaneously, the primary amine group (-NH2) at the other end remains available for further reaction, serving as a versatile anchor point for organic molecules, polymers, or biomolecules.

This mechanism makes it an excellent:

-

Coupling Agent: In composites, it bridges the interface between inorganic fillers (e.g., glass fibers) and an organic polymer matrix, enhancing mechanical strength and durability.

-

Adhesion Promoter: It is used in primers and coatings to improve the bond between a coating and a substrate.

-

Surface Modifier: It is widely used to functionalize surfaces with primary amine groups. This is a foundational step in many biomedical and diagnostic applications, such as immobilizing proteins, DNA, or antibodies onto sensor surfaces or microarray slides.

-

Crosslinking Agent: The amine and silane functionalities can react within polymer systems to create crosslinked networks.

The workflow below illustrates the logical progression from substrate selection to functionalization.

Caption: Experimental workflow for surface functionalization.

Experimental Protocol: Amine Functionalization of Glass Slides

This protocol provides a self-validating method for creating a stable, amino-functionalized glass surface suitable for subsequent biomolecule immobilization.

A. Rationale: The protocol begins with an aggressive cleaning and hydroxylation step (Piranha etch) to ensure a high density of surface hydroxyl groups, which are the reaction sites for the silane. Anhydrous solvent is used for the silanization step to control the hydrolysis and prevent premature self-condensation of the silane in solution. The final curing step drives the condensation reaction to completion, forming a robust, crosslinked siloxane layer on the surface.

B. Materials:

-

Glass microscope slides

-

1-(Trimethoxysilyl)methanamine (CAS: 71408-48-5)

-

Anhydrous Toluene

-

Sulfuric Acid (H₂SO₄), concentrated

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Deionized (DI) water

-

Ethanol, 200 proof

-

Nitrogen gas (for drying)

-

Glass slide rack and staining dishes

-

Oven capable of maintaining 110°C

C. Procedure:

-

Surface Cleaning and Hydroxylation (Handle with Extreme Caution):

-

Place glass slides in a glass slide rack.

-

In a fume hood, prepare Piranha solution by slowly adding 1 part H₂O₂ to 3 parts concentrated H₂SO₄ in a glass staining dish. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.

-

Immerse the slide rack in the Piranha solution for 30-60 minutes.

-

Carefully remove the slides and rinse extensively with DI water (at least 5 cycles).

-

Rinse with ethanol and dry completely under a stream of nitrogen.

-

-

Silanization:

-

In the fume hood, prepare a 2% (v/v) solution of 1-(Trimethoxysilyl)methanamine in anhydrous toluene.

-

Immerse the dry, clean slides in the silane solution for 1-2 hours at room temperature with gentle agitation.

-

Remove the slides and rinse with fresh anhydrous toluene to remove excess, unbound silane.

-

-

Curing and Stabilization:

-

Place the rinsed slides in an oven preheated to 110°C for 30-60 minutes. This step covalently bonds the silane to the surface and crosslinks the layer.

-

Remove the slides from the oven and allow them to cool.

-

Perform a final rinse with ethanol and dry with nitrogen.

-

-

Storage:

-

Store the functionalized slides in a desiccator or under an inert atmosphere. The surface is now ready for subsequent coupling reactions.

-

The chemical pathway for this surface modification is visualized below.

Caption: Silanization mechanism on a hydroxylated substrate.

Conclusion

Precise identification of chemical reagents is a cornerstone of scientific integrity and progress. 1-(Trimethoxysilyl)methanamine, a compound of significant utility in materials science, is designated by multiple synonyms throughout technical and commercial literature. By prioritizing the CAS Number 71408-48-5 , researchers can effectively consolidate information and avoid ambiguity. Understanding the alternative names—trimethoxysilylmethanamine and aminomethyltrimethoxysilane—further aids in navigating the diverse body of literature. This guide provides the foundational knowledge required for the confident identification, sourcing, and application of this versatile chemical tool.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15792946, 1-(Trimethoxysilyl)methanamine. [Link]

-

LookChem. N-Methyl-1-(trimethoxysilyl)methanamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15433932, 1-(Triethoxysilyl)methanamine. [Link]

-

National Institute of Standards and Technology. 1-Propanamine, 3-(trimethoxysilyl)-. [Link]

-

Silsource Inc. 3-AMINOPROPYLTRIMETHOXYSILANE. [Link]

-

Ataman Kimya. AMINO PROPYL TRIETHOXY SILANE. [Link]

Sources

- 1. 1-(TriMethoxysilyl)MethanaMine CAS#: 71408-48-5 [m.chemicalbook.com]

- 2. 1-(Trimethoxysilyl)methanamine | C4H13NO3Si | CID 15792946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-(TriMethoxysilyl)MethanaMine | 71408-48-5 [chemicalbook.com]

- 5. 1-Propanamine, 3-(trimethoxysilyl)- [webbook.nist.gov]

- 6. echemi.com [echemi.com]

The Cornerstone of Surface Bio-functionalization: A Technical Guide to Silanization with Aminosilanes

Abstract

In the landscape of biomedical research and drug development, the ability to controllably modify surfaces at the molecular level is paramount. Aminosilane chemistry provides a robust and versatile platform for the bio-functionalization of inorganic substrates, enabling the covalent immobilization of biomolecules for applications ranging from microarrays and biosensors to cell adhesion studies and drug delivery systems. This guide offers an in-depth exploration of the fundamental principles of silanization with aminosilanes. It is designed for researchers, scientists, and drug development professionals, providing not only the "how" but, more critically, the "why" behind the methodologies. We will delve into the chemistry of aminosilanes, dissect the reaction mechanisms, navigate the critical process parameters, and provide field-proven protocols and troubleshooting strategies to empower you to achieve reproducible and reliable surface modifications.

Part 1: The Chemistry of Aminosilanes: Understanding the Molecular Toolkit

The Bifunctional Nature of Aminosilanes

Aminosilanes are organosilicon compounds that serve as molecular bridges, linking inorganic materials to organic molecules.[1] Their utility stems from their dual-functional nature, possessing both an amino group and a hydrolyzable alkoxysilyl group within the same molecule.[1]

The general structure of an aminosilane can be represented as R–Si(OR')₃ , where 'R' is an amino-containing organic group and 'OR' is a hydrolyzable alkoxy group.[1]

-

The Amino Functional Group (R): This is the "business end" of the molecule for many biological applications. The primary or secondary amine provides a reactive site for the covalent attachment of biomolecules, such as proteins, DNA, and drugs, often through crosslinking agents.[2][3] Furthermore, the amine groups can become protonated, imparting a positive charge to the surface, which can be advantageous for the electrostatic immobilization of negatively charged molecules like DNA.[4][5]

-

The Hydrolyzable Alkoxysilyl Group (-Si(OR')₃): This is the anchor of the molecule. The alkoxy groups (commonly methoxy or ethoxy) can be hydrolyzed to form reactive silanol groups (Si-OH), which then condense with hydroxyl groups on the surface of inorganic substrates like glass or silicon dioxide to form stable, covalent siloxane bonds (Si-O-Si).[1][6]

A Survey of Common Aminosilanes

The choice of aminosilane can significantly impact the characteristics of the resulting functionalized surface. They are broadly categorized by the number of hydrolyzable alkoxy groups they possess.

| Aminosilane | Abbreviation | Functionality | Structure | Key Characteristics & Applications |

| 3-Aminopropyltriethoxysilane | APTES | Trifunctional | NH₂(CH₂)₃Si(OC₂H₅)₃ | The most commonly used aminosilane due to its cost-effectiveness and ability to form cross-linked, polymeric layers.[3][7] Prone to multilayer formation if not carefully controlled.[8] |

| 3-Aminopropyldimethylethoxysilane | APDMES | Monofunctional | NH₂(CH₂)₃Si(CH₃)₂(OC₂H₅) | Forms a true monolayer as it can only form a single bond with the surface, preventing polymerization.[8] Offers better control over surface density. |

| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | AEAPTMS | Trifunctional | NH₂(CH₂)₂NH(CH₂)₃Si(OCH₃)₃ | Contains both a primary and a secondary amine, offering more reactive sites for crosslinking and a higher surface charge density.[6] |

| N-(6-aminohexyl)aminomethyltriethoxysilane | AHAMTES | Trifunctional | NH₂(CH₂)₆NHCH₂Si(OC₂H₅)₃ | The longer alkyl chain can minimize amine-catalyzed detachment of the silane layer, leading to greater hydrolytic stability.[8][9] |

Part 2: The Silanization Reaction Cascade: From Solution to a Covalently Modified Surface

The process of silanization is a two-step reaction cascade involving hydrolysis followed by condensation.[1][8]

The Two-Step Reaction Mechanism

2.1.1. Hydrolysis: The initial step is the hydrolysis of the alkoxy groups on the silane to form reactive silanol groups. This reaction is catalyzed by the presence of water and can be influenced by pH.[8] For aminosilanes, the amine group itself can act as an intramolecular catalyst, accelerating the hydrolysis process.[8][10]

R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH

2.1.2. Condensation: The newly formed silanol groups can then undergo two condensation reactions:

-